molecular formula C14H15N3OS B6422054 (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide CAS No. 881933-34-2

(2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Cat. No.: B6422054
CAS No.: 881933-34-2
M. Wt: 273.36 g/mol
InChI Key: IRYIWWANQBQCIB-CMDGGOBGSA-N
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Description

(2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond (C=C) conjugated with an amide group (C=O). This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it a heterocyclic compound. The presence of the ethylphenyl and methyl groups further contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.

    Coupling Reaction: The thiadiazole ring is then coupled with an appropriate aldehyde or ketone to form the enamide structure. This step often involves the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the double bond.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the double bond or the amide group, resulting in the formation of saturated amides or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated amides or amines.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

(2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways, such as apoptosis or cell cycle regulation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
  • (2E)-3-(4-ethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
  • (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide lies in its specific substitution pattern and the presence of the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-3-11-4-6-12(7-5-11)8-9-13(18)15-14-17-16-10(2)19-14/h4-9H,3H2,1-2H3,(H,15,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYIWWANQBQCIB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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